Vitisin A

Descripción general

Descripción

Vitisin A is a pyranoanthocyanin, a type of anthocyanin derivative, commonly found in red wines. It is formed through the reaction between anthocyanins and pyruvic acid or oxaloacetic acid during the fermentation process. This compound is known for its stability and vibrant color, which contributes to the overall appearance and quality of red wines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vitisin A is synthesized through the reaction of anthocyanins, such as malvidin-3-O-glucoside, with pyruvic acid or oxaloacetic acid. This reaction typically occurs under acidic conditions, with a pH around 3.5, which is common in wine fermentation . The reaction yields are higher at lower pH levels, making the acidic environment crucial for the formation of this compound .

Industrial Production Methods: In the wine industry, this compound is produced naturally during the fermentation process. The presence of pyruvic acid and oxaloacetic acid, released by yeast during fermentation, facilitates the formation of this compound. The use of oak barrels can also influence the synthesis of this compound, as oak ellagitannins can interact with anthocyanins to enhance the formation of this compound .

Análisis De Reacciones Químicas

Chemical Reactions Involving Vitisin A

This compound participates in various chemical reactions that highlight its reactivity and potential applications:

3.1. Acid-Mediated Reactions

-

Cyclization : this compound can undergo cyclization reactions when treated with acids, leading to the formation of other vitisin derivatives such as Vitisin D. This process involves protonation of specific sites on the molecule, facilitating cyclization through mechanisms such as 7-exo-trig cyclization .

-

Quinone Methide Formation : Acidic conditions can lead to the cleavage of bonds within this compound, generating reactive intermediates like quinone methides that can participate in further cyclization or substitution reactions .

3.2. Reactivity with Anthocyanins

Recent studies have shown that this compound can form through reactions involving anthocyanins and oxaloacetic acid or pyruvic acid, suggesting a pathway for its biosynthesis in wine production .

3.3. Biological Reactivity

Research indicates that this compound exhibits hypocholesterolemic activity by inhibiting cholesterol biosynthesis in liver cells (HepG2). This effect is mediated by enhancing low-density lipoprotein uptake and modulating protein levels related to cholesterol metabolism .

Structural Characteristics

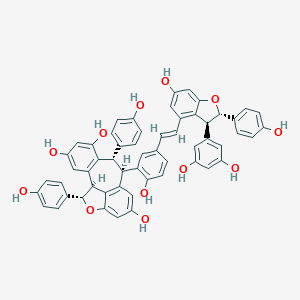

This compound is characterized by a complex structure featuring multiple hydroxyl groups and a unique arrangement of phenolic units, contributing to its biological activity and stability:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 906.9 g/mol |

| Absorption Maximum | 501 nm |

| Fragment Ion (LC-MS) | m/z 355 (loss of glucoside) |

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of Vitisin A, particularly in the context of neurodegenerative disorders. Research conducted on scopolamine-induced amnesiac mice demonstrated that this compound significantly improved learning and memory functions. The treatment led to a reduction in acetylcholinesterase (AChE) activity and malondialdehyde levels, alongside an increase in brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB) expressions. These findings suggest that this compound could be a potential candidate for developing functional foods aimed at preventing cognitive decline associated with aging and neurodegenerative diseases .

Key Findings:

- Model : Scopolamine-induced amnesiac ICR mice

- Dosage : 40 mg/kg of this compound

- Outcomes : Improved learning behaviors, reduced AChE activity, increased BDNF levels

Cholesterol-Lowering Activity

This compound has also been shown to possess hypocholesterolemic effects. In vitro studies utilizing HepG2 cells revealed that this compound inhibited cholesterol biosynthesis and enhanced low-density lipoprotein (LDL) uptake. The mechanism involves the regulation of gene expressions related to cholesterol metabolism, including SREBP2, HMGCR, and LDLR. This suggests that this compound could be beneficial in managing cholesterol levels and preventing cardiovascular diseases .

Key Findings:

- Cell Line : HepG2 cells

- Mechanism : Inhibition of cholesterol biosynthesis

- Gene Regulation : SREBP2, HMGCR, LDLR

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects that may contribute to its therapeutic potential in conditions such as atherosclerosis and ulcerative colitis. Studies indicate that this compound suppresses the production of Ly6C^hi monocytes from bone marrow, which are implicated in inflammatory responses. This property positions this compound as a promising candidate for developing anti-inflammatory therapies .

Key Findings:

- Condition : Atherosclerosis and ulcerative colitis

- Mechanism : Suppression of Ly6C^hi monocyte production

- Potential Use : Anti-inflammatory therapies

Functional Food Development

The potential of this compound as an ingredient in functional foods is underscored by its bioactive properties. Research suggests that extracts containing this compound can be utilized to enhance the nutritional profile of food products. Its antioxidant properties may also contribute to food preservation and health benefits .

Key Findings:

- Source : Extracts from Vitis thunbergii

- Applications : Functional foods targeting neuroprotection and cholesterol management

Summary Table of Applications

Mecanismo De Acción

Comparación Con Compuestos Similares

Vitisin A is unique among pyranoanthocyanins due to its stability and vibrant color. Similar compounds include:

Cyanidin-3-O-glucoside: Another anthocyanin derivative, but less stable compared to this compound.

Vitisin B: A resveratrol tetramer with similar neuroprotective effects but different chemical properties.

Hopeaphenol: Another resveratrol tetramer with anti-inflammatory properties.

This compound stands out due to its superior stability and potential therapeutic applications, making it a valuable compound for further research and industrial applications.

Actividad Biológica

Vitisin A, a resveratrol tetramer, is a polyphenolic compound derived from grapevines. It has garnered attention for its potential biological activities, particularly in the realms of cholesterol metabolism and neuroprotection. This article provides a comprehensive overview of the biological activities of this compound, supported by recent research findings and case studies.

Cholesterol-Lowering Activity

Mechanisms of Action

Recent studies have demonstrated that this compound exhibits significant hypocholesterolemic activity. In vitro experiments using HepG2 cells (a human liver cancer cell line) revealed that this compound can effectively reduce cholesterol levels by:

- Inhibiting Cholesterol Biosynthesis : this compound down-regulates the expression of 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMGCR), a key enzyme in cholesterol synthesis, through a sterol regulatory element-binding protein 2 (SREBP2)-dependent mechanism .

- Enhancing LDL Uptake : The compound up-regulates low-density lipoprotein receptor (LDLR) expression and inhibits the secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9), promoting LDL uptake without degrading LDLR .

Dose-Response Relationship

In experiments where HepG2 cells were treated with varying concentrations of this compound (50, 100, and 200 μM), significant reductions in cholesterol levels were observed, particularly at higher doses. The mRNA expression levels of HMGCR decreased while those of LDLR increased in a dose-dependent manner .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. A study focused on scopolamine-induced amnesia in ICR mice demonstrated that this compound improves learning and memory functions. The mechanisms identified include:

- Inhibition of Acetylcholinesterase (AChE) : this compound showed stronger anti-AChE activity compared to other compounds like resveratrol and hopeaphenol .

- Enhancement of Brain-Derived Neurotrophic Factor (BDNF) : Treatment with this compound elevated the protein expressions of BDNF and its receptor, tropomyosin receptor kinase B (TrkB), which are crucial for neuroplasticity and cognitive function .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Case Studies and Applications

The application of this compound extends beyond basic research into potential therapeutic uses. For instance, its role in functional foods is being explored due to its health benefits related to cholesterol management and cognitive enhancement. As such, it may serve as an ingredient in dietary supplements aimed at improving cardiovascular health and cognitive function.

Propiedades

IUPAC Name |

(1S,8S,9R,16S)-9-[5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]ethenyl]-2-hydroxyphenyl]-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H42O12/c57-33-10-4-28(5-11-33)49-51(42-23-40(64)26-47-53(42)54(43-22-39(63)24-45(66)52(43)49)56(68-47)30-8-14-35(59)15-9-30)41-17-27(2-16-44(41)65)1-3-31-18-38(62)25-46-48(31)50(32-19-36(60)21-37(61)20-32)55(67-46)29-6-12-34(58)13-7-29/h1-26,49-51,54-66H/b3-1+/t49-,50+,51+,54+,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXVWWYPKOGXSY-DBHYGPPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)C=CC8=C9C(C(OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)/C=C/C8=C9[C@@H]([C@H](OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029696 | |

| Record name | Vitisin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

906.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142449-89-6 | |

| Record name | Vitisin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142449-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitisin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142449896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitisin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vitisin A (stilbenoid) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832N5294M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.